

Key literature and reviews on 2-Chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzoic acid

Cat. No.: B1581678

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-5-methoxybenzoic Acid**: Synthesis, Reactivity, and Applications

Introduction: Unveiling a Key Synthetic Intermediate

2-Chloro-5-methoxybenzoic acid is a halogenated aromatic carboxylic acid that has garnered significant attention within the realms of organic synthesis and medicinal chemistry.^[1] While not a household name, this molecule serves as a critical and versatile building block for the construction of more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} Its strategic placement of chloro, methoxy, and carboxylic acid functional groups offers a unique combination of reactivity and stability, allowing chemists to perform selective transformations and build intricate target molecules.^[2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of **2-Chloro-5-methoxybenzoic acid**. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with mechanistic insights, analyze its chemical reactivity as a synthetic precursor, and highlight its pivotal role in the development of bioactive compounds. The information presented herein is synthesized from established literature and patents to provide a field-proven perspective on this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective application in research and development. **2-Chloro-5-methoxybenzoic acid** presents as a white to off-white crystalline solid under ambient conditions.^[1] It exhibits limited solubility in water but is more readily soluble in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).^[1]

Core Physicochemical Data

The essential properties of **2-Chloro-5-methoxybenzoic acid** are summarized below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	6280-89-3	[3]
Molecular Formula	C ₈ H ₇ ClO ₃	[3][4]
Molecular Weight	186.59 g/mol	[4][5]
Appearance	White to off-white crystalline powder	[1]
Melting Point	171-176 °C	[6]
Boiling Point	318.1 °C at 760 mmHg	[6]
Density	~1.352 g/cm ³	[6]
InChI Key	HULDRQRKKXRXBI-UHFFFAOYSA-N	[5]

Chemical Structure

The structural arrangement of the functional groups on the benzene ring is key to the molecule's reactivity.

Caption: Structure of **2-Chloro-5-methoxybenzoic acid**.

Spectroscopic Signature

Spectroscopic analysis is crucial for identity confirmation and quality control. The expected spectral peaks for **2-Chloro-5-methoxybenzoic acid** are as follows:

- ¹H NMR Spectroscopy: The proton NMR spectrum will feature a characteristic singlet for the methoxy (-OCH₃) protons around 3.7–3.9 ppm. The aromatic protons will appear as a set of multiplets in the 6.8–8.0 ppm range. The highly deshielded carboxylic acid (-COOH) proton will be visible as a broad singlet far downfield, typically between 11-13 ppm.[7]
- ¹³C NMR Spectroscopy: Key signals in the carbon spectrum include the methoxy carbon at approximately 55-57 ppm, the aromatic carbons in the 110-150 ppm range, and the carboxyl carbon at a significantly downfield shift of ~165–175 ppm.[7]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very broad O-H stretching band for the carboxylic acid from ~2500–3300 cm⁻¹. A strong, sharp C=O stretching peak will be present around 1680–1720 cm⁻¹. The C-O stretch of the methoxy ether group is typically found in the 1200-1300 cm⁻¹ region, with aromatic C-H stretches appearing between 3000-3100 cm⁻¹.[7]
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic M+2 peak (approximately one-third the intensity of the M+ peak) will be observed, confirming the presence of a single chlorine atom.

Synthesis and Mechanistic Insights

The synthesis of **2-Chloro-5-methoxybenzoic acid** is typically achieved through electrophilic aromatic substitution on a substituted benzene precursor. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

Primary Synthetic Route: Chlorination of 2-Methoxybenzoic Acid

A common and effective industrial method involves the direct chlorination of 2-methoxybenzoic acid.[8] The methoxy group is an ortho-, para-director; however, the ortho position is already occupied by the carboxylic acid group, and the other ortho position is sterically hindered. This

directs the incoming electrophile (chlorine) to the para position relative to the methoxy group, yielding the desired 2-chloro-5-methoxy isomer.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-5-methoxybenzoic acid**.

Causality and Experimental Choices:

- Solvent: Carbon tetrachloride is used as the solvent.[8] Its inert nature prevents side reactions, and its boiling point is suitable for running the reaction under reflux.[8]
- Catalyst: Iodine is employed as a catalyst.[8] It reacts with chlorine to form iodine monochloride (ICl), which is a more potent electrophile than Cl₂, thereby accelerating the rate of electrophilic aromatic substitution.
- Ester Additive: The addition of a small amount of an ester, such as methyl 2-methoxybenzoate, has been shown to improve the yield and quality of the final product.[8] This likely helps to control the reaction kinetics and minimize the formation of impurities.

Detailed Experimental Protocol

The following protocol is adapted from a patented method for the synthesis of 2-methoxy-5-chlorobenzoic acid.[8]

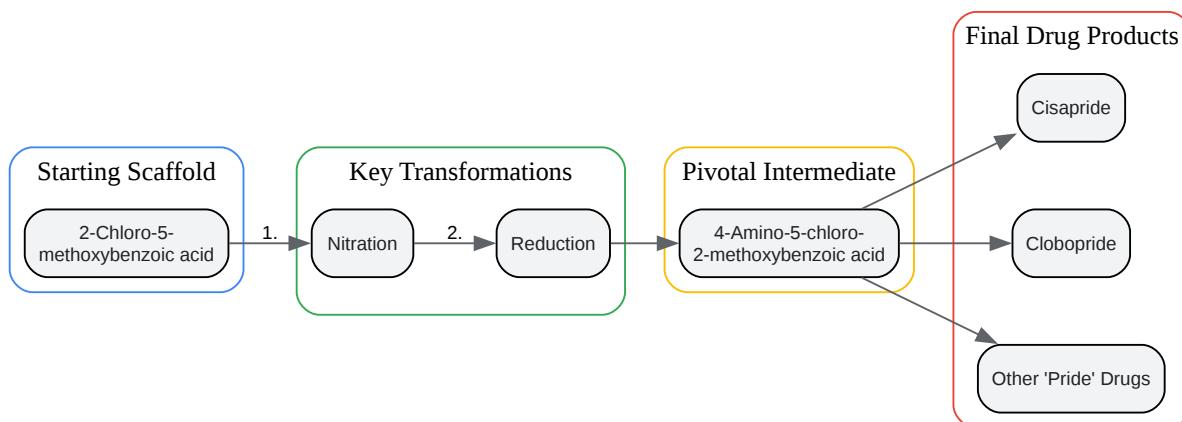
Materials:

- 2-Methoxybenzoic acid
- Carbon tetrachloride (CCl₄)

- Crystalline iodine (I₂)
- Methyl 2-methoxybenzoate
- Chlorine gas (Cl₂)

Procedure:

- Reaction Setup: In a reaction vessel equipped with a reflux condenser, stirrer, and gas inlet tube, combine 2-methoxybenzoic acid (0.2 mol), carbon tetrachloride (75 ml), crystalline iodine (0.15 g), and methyl 2-methoxybenzoate (0.45 g).[8]
- Heating and Chlorination: Heat the mixture to reflux (approximately 73-78 °C).[8]
- Gas Introduction: Bubble chlorine gas through the refluxing mixture.[8]
- Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-methoxybenzoic acid is consumed (approximately 3 hours).[8]
- Solvent Removal: Once the reaction is complete, cool the mixture and distill off the carbon tetrachloride solvent under reduced pressure, ensuring the temperature does not exceed 100 °C.[8]
- Product Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield pure **2-Chloro-5-methoxybenzoic acid**.


Self-Validating System: The progress of the reaction is continuously validated by TLC, ensuring the reaction is driven to completion. The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 1.3, such as melting point analysis and NMR spectroscopy.

Applications in Drug Discovery and Development

2-Chloro-5-methoxybenzoic acid is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a key starting material or intermediate for APIs.[1] Its structure is a common feature in a class of drugs known as substituted benzamides.

Intermediate for "Pride" Class Drugs

A critical application of this scaffold is in the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid.^[9] This derivative is a cornerstone intermediate for several "pride" class drugs, which are known for their prokinetic (gastrointestinal motility-enhancing) and antiemetic properties.^[9]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from the core acid to 'Pride' drugs.

Examples of drugs synthesized from this intermediate include:

- Cisapride: A gastropotentiating agent.^[9]
- Clobopride: An antiemetic and prokinetic drug.^[9]
- Lintopride, Dazopride, Zucopride: Other related compounds in this therapeutic class.^[9]

The synthesis route involves nitration of the benzene ring followed by reduction of the nitro group to an amine, yielding the 4-amino derivative.^[9] This highlights the utility of the starting material's functional groups in guiding subsequent chemical modifications.

Scaffold for Novel Bioactive Molecules

The substituted benzoic acid motif is a common feature in molecules with diverse biological activities. Research into derivatives has shown potential in other therapeutic areas. For example, related structures like 2-chloro-5-nitrobenzoic acid have been used to develop novel antibacterial agents, including some with activity against methicillin-resistant *Staphylococcus aureus* (MRSA).^{[10][11][12]} This suggests that the 2-chloro-5-substituted benzoic acid scaffold is a promising starting point for library synthesis in the search for new bioactive compounds.

Safety and Handling

As with any chemical reagent, proper handling of **2-Chloro-5-methoxybenzoic acid** is essential for laboratory safety.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

- H315: Causes skin irritation.^{[4][13]}
- H319: Causes serious eye irritation.^{[4][13]}
- H335: May cause respiratory irritation.^{[4][13]}

The signal word is "Warning".^{[4][13]}

Recommended Precautions:

- **Engineering Controls:** Use in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat. For weighing and handling powders, a dust mask (e.g., N95) is recommended.^[13]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.^[6]
- **Spill and Disposal:** In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-5-methoxybenzoic acid is a synthetically valuable molecule whose importance is defined by its role as a versatile intermediate. Its well-defined physicochemical properties, predictable reactivity, and robust synthetic routes make it a reliable building block for complex organic synthesis. Its most notable contribution lies in the pharmaceutical industry, where it serves as a key precursor to a class of important gastrointestinal drugs. The continued exploration of its derivatives may yet unlock new therapeutic applications, cementing its status as a cornerstone of modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbino.com]
- 3. 2-Chloro-5-methoxybenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 2-Chloro-5-methoxybenzoic acid | C8H7ClO3 | CID 221503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-5-chlorobenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. lookchem.com [lookchem.com]
- 7. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 8. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]
- 13. 5-氯-2-甲氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Key literature and reviews on 2-Chloro-5-methoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581678#key-literature-and-reviews-on-2-chloro-5-methoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com